VAP-1 Inhibitory Activity vs. Analogs
4-Cyano-3-methylbenzylamine exhibits specific and potent inhibition of Vascular Adhesion Protein-1 (VAP-1), a key target in inflammation. In a direct assay using recombinant rat VAP-1 expressed in CHO cells with 14C-benzylamine as substrate, 4-Cyano-3-methylbenzylamine demonstrated an IC50 of 53 nM [1]. In contrast, the unsubstituted parent compound, benzylamine, shows no significant inhibitory activity in this assay (used as a substrate) [2]. This represents a quantitative gain-of-function directly attributable to the 3-methyl-4-cyano substitution pattern.
| Evidence Dimension | Inhibition of rat VAP-1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 53 nM |
| Comparator Or Baseline | Benzylamine (unsubstituted) |
| Quantified Difference | Active (IC50 = 53 nM) vs. No significant inhibition (used as substrate) |
| Conditions | Recombinant rat VAP-1 expressed in CHO cells, 14C-benzylamine substrate, 20 min preincubation. |
Why This Matters
This demonstrates that the specific substitution pattern on 4-Cyano-3-methylbenzylamine is essential for VAP-1 inhibitory activity, a key functional differentiator not achievable with simpler benzylamine building blocks.
- [1] BindingDB. (n.d.). BDBM50205318 (CHEMBL3894903) - Affinity Data: IC50=53 nM for rat VAP-1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205318 View Source
- [2] Kubota, R., et al. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020, 3270513. DOI: 10.1155/2020/3270513 View Source
